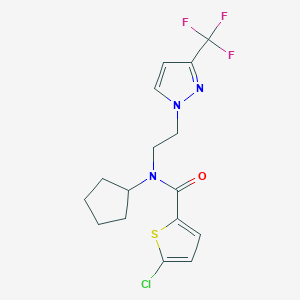
5-chloro-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is an organic compound known for its complex structure, featuring a blend of aromatic and heterocyclic components. This compound's multifaceted nature lends itself to various applications in research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide involves a multi-step process. Typically, it begins with the preparation of thiophene-2-carboxylic acid, followed by chlorination to introduce the chlorine atom. Subsequently, N-cyclopentylation and N-ethylation are performed, incorporating the cyclopentyl and pyrazolyl groups respectively. The reaction conditions often require anhydrous solvents, controlled temperatures, and catalysts to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the compound can be produced through a streamlined version of the synthetic route, optimized for cost-efficiency and scalability. Automation of steps and use of continuous flow reactors may be employed to enhance production rates while maintaining quality control.
化学反应分析
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : Introduction of oxidizing agents can lead to the formation of sulfoxides or sulfones.
Reduction: : Reduction processes can convert nitro groups to amines.
Substitution: : Halogen atoms, such as chlorine, can be replaced via nucleophilic substitution.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents such as sodium borohydride for reductions. Nucleophilic substitution reactions often utilize reagents like potassium hydroxide or sodium methoxide in polar aprotic solvents.
Major Products Formed
The primary products depend on the reaction type:
Oxidation: : Sulfoxides or sulfones.
Reduction: : Amines.
Substitution: : Various substituted derivatives depending on the nucleophile used.
科学研究应用
This compound finds use in several scientific research fields:
Chemistry: : Studied for its reactivity and stability in various chemical environments.
Biology: : Examined for potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Investigated for therapeutic potential in treating diseases, given its complex structure and potential bioactivity.
Industry: : Utilized in the development of advanced materials and novel compounds.
作用机制
Molecular Targets and Pathways
The exact mechanism of action varies with its application. In biological systems, the compound may interact with specific enzymes or receptors, inhibiting their function or altering their activity. The trifluoromethyl group, in particular, is known for enhancing metabolic stability and bioavailability.
相似化合物的比较
Comparison and Uniqueness
Compared to similar compounds, such as those with different substituents on the thiophene ring or variations in the pyrazolyl group, 5-chloro-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide stands out due to its unique combination of substituents, which confer distinctive chemical and biological properties.
List of Similar Compounds
Thiophene-2-carboxamides with different halogen substituents.
Cyclopentyl-substituted pyrazoles.
Compounds featuring trifluoromethyl groups on pyrazole rings.
属性
IUPAC Name |
5-chloro-N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClF3N3OS/c17-14-6-5-12(25-14)15(24)23(11-3-1-2-4-11)10-9-22-8-7-13(21-22)16(18,19)20/h5-8,11H,1-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXESXTZYXIUUKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-isobutyl-N-isopropyl-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2478699.png)
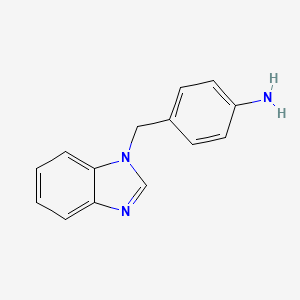
![N-{2-[5-(2-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2478704.png)
![ethyl 2-(2H-1,3-benzodioxole-5-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2478707.png)
![(E)-2-(2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2478709.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2478710.png)
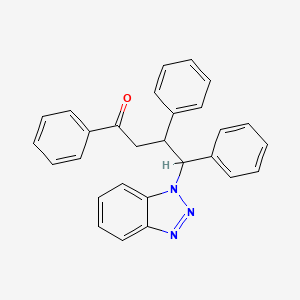
![4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2478712.png)
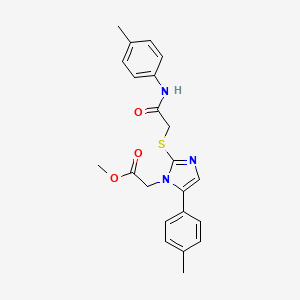
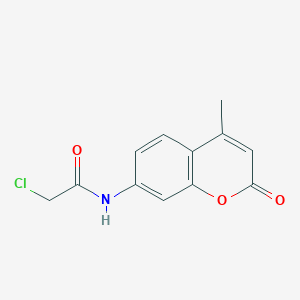
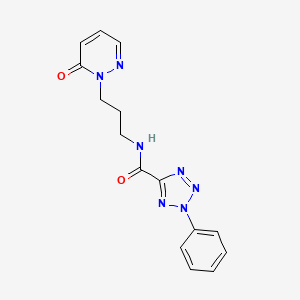
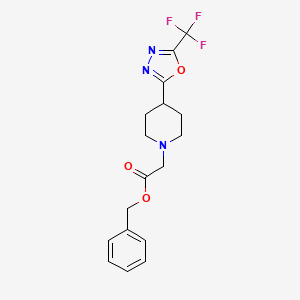
![1-benzyl-7-methyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2478720.png)
![4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine hydrochloride](/img/structure/B2478721.png)
